Clofop

Description

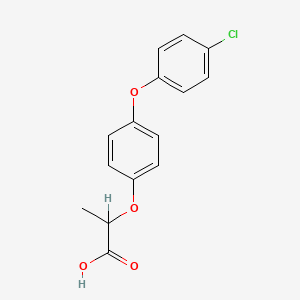

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(4-chlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO4/c1-10(15(17)18)19-12-6-8-14(9-7-12)20-13-4-2-11(16)3-5-13/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSFAVVHPEZCASB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949015 | |

| Record name | Clofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26129-32-8 | |

| Record name | Clofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26129-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofop [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026129328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KIH4IO8Q8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clofop's Mechanism of Action on Plant Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofop, a member of the aryloxyphenoxypropionate (FOP) class of herbicides, is a potent and selective inhibitor of fatty acid synthesis in susceptible grass species. Its herbicidal activity stems from the specific and reversible inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids. This targeted action disrupts the production of essential lipids, leading to a cascade of cellular failures and ultimately, plant death. This technical guide provides an in-depth exploration of the molecular mechanism of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Target: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the de novo synthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form found in the plastids of most plants and a homomeric (eukaryotic-type) form located in the cytosol. Grass species, however, possess a homomeric ACCase within their chloroplasts, which is the specific target of FOP herbicides like this compound. This isoform specificity is a key determinant of the herbicide's selectivity, as the ACCase in broadleaf plants is typically the heteromeric form, which is insensitive to this class of inhibitors.

Molecular Mechanism of Inhibition

This compound itself is often applied as an ester prodrug, such as this compound-isobutyl.[1] In the plant, these esters are rapidly hydrolyzed by endogenous esterases to the active ingredient, this compound acid.[2] The active this compound acid then targets the carboxyltransferase (CT) domain of the plastidial ACCase.

The inhibition of ACCase by this compound is reversible and non-competitive with respect to ATP and bicarbonate, but exhibits characteristics of non-competitive or mixed inhibition with respect to acetyl-CoA. This indicates that this compound does not bind to the active site of acetyl-CoA in a directly competitive manner but rather to a nearby site that allosterically affects substrate binding or catalysis. Structural and kinetic studies have revealed that aryloxyphenoxypropionate herbicides bind to a hydrophobic pocket at the dimer interface of the CT domain. This binding event prevents the conformational changes necessary for the transfer of the carboxyl group from biotin to acetyl-CoA, effectively halting the production of malonyl-CoA.

Quantitative Inhibition Data

| Herbicide | Plant Species | Enzyme Source | Inhibition Constant (Kis) vs. Acetyl-CoA (µM) | IC50 (µM) | Reference |

| Dithis compound | Lolium multiflorum (susceptible) | Purified ACCase | 0.08 | - | [3] |

| Dithis compound | Lolium multiflorum (resistant) | Purified ACCase | 6.5 | - | [3] |

| Dithis compound | Pea (eukaryotic form) | Purified ACCase | - | ~7 | [4] |

Downstream Effects and Signaling Pathways

The inhibition of ACCase by this compound triggers a cascade of downstream events stemming from the depletion of fatty acids.

Caption: Signaling pathway illustrating the downstream consequences of ACCase inhibition by this compound.

The primary consequence of ACCase inhibition is the cessation of fatty acid synthesis. This leads to:

-

Disruption of Membrane Synthesis: Fatty acids are the fundamental building blocks of phospholipids and glycolipids, which are the primary components of all cellular membranes. Without new fatty acids, the plant cannot produce new membranes, arresting cell division and expansion, particularly in meristematic tissues.

-

Loss of Membrane Integrity: Existing membranes may become compromised, leading to leakage of cellular contents and a breakdown of cellular compartmentalization.

-

Altered Signaling Pathways: Fatty acids and their derivatives act as signaling molecules in various plant processes, including defense responses. For instance, oleic acid (18:1) is a precursor for the synthesis of jasmonic acid (JA), a key hormone in plant defense against certain pathogens and insects. Inhibition of fatty acid synthesis can therefore lead to a repression of JA-inducible defense responses.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

This protocol is adapted from methods used for assaying the inhibition of ACCase by aryloxyphenoxypropionate herbicides.

Objective: To determine the in vitro inhibitory effect of this compound on ACCase activity.

Materials:

-

Partially purified ACCase extract from a susceptible grass species (e.g., maize, Lolium multiflorum).

-

Assay Buffer: 100 mM Tricine-KOH (pH 8.0), 2 mM DTT, 10 mM KCl, 5 mM MgCl2, 0.5 mM ATP.

-

Substrate Solution: 10 mM Acetyl-CoA.

-

Radiolabeled Substrate: NaH¹⁴CO₃ (specific activity ~50 mCi/mmol).

-

This compound acid stock solution in acetone or DMSO.

-

Stopping Solution: 6 M HCl.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the partially purified ACCase enzyme.

-

Add varying concentrations of this compound acid (or the solvent control) to the reaction tubes.

-

Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at 30°C.

-

Initiate the reaction by adding the substrate solution and NaH¹⁴CO₃.

-

Incubate the reaction for 10-20 minutes at 30°C. The reaction should be in the linear range with respect to time and enzyme concentration.

-

Terminate the reaction by adding the stopping solution (e.g., 6 M HCl). This will also precipitate the protein.

-

Dry the samples in a heating block or oven to remove unreacted H¹⁴CO₃⁻.

-

Resuspend the pellet in a small volume of water and transfer to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity incorporated into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value.

In Vivo Fatty Acid Synthesis Assay

This protocol is a general workflow for assessing the impact of a herbicide on fatty acid synthesis in intact plant tissues.

Objective: To measure the effect of this compound on the rate of de novo fatty acid synthesis in a susceptible plant.

Materials:

-

Seedlings of a susceptible grass species.

-

This compound-isobutyl formulated for application.

-

[¹⁴C]-acetate solution.

-

Lipid extraction solvents (e.g., chloroform:methanol mixture).

-

Thin-layer chromatography (TLC) plates and developing solvents.

-

Scintillation counter or phosphorimager.

Procedure:

-

Treat seedlings with a range of this compound-isobutyl concentrations. Include an untreated control.

-

After a set incubation period (e.g., 24-48 hours), excise leaf tissue or protoplasts.

-

Incubate the tissue with [¹⁴C]-acetate for a defined period to allow for incorporation into newly synthesized fatty acids.

-

Stop the labeling reaction (e.g., by boiling in isopropanol).

-

Extract the total lipids from the tissue using an appropriate solvent system.

-

Separate the lipid classes (e.g., neutral lipids, phospholipids, glycolipids) using TLC.

-

Quantify the amount of radioactivity incorporated into the fatty acid-containing lipid fractions using a scintillation counter or by autoradiography/phosphorimaging of the TLC plate.

-

Compare the rate of [¹⁴C]-acetate incorporation in this compound-treated plants to the untreated controls to determine the extent of inhibition of fatty acid synthesis.

Experimental and Logical Workflows

Workflow for Investigating this compound's Mechanism of Action

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Logical Flow for Herbicide Selectivity

Caption: Logical diagram illustrating the basis of this compound's selectivity between grass and broadleaf species.

Conclusion

This compound's efficacy as a graminicide is rooted in its highly specific and potent inhibition of the plastidial acetyl-CoA carboxylase in susceptible grass species. By targeting the carboxyltransferase domain of this essential enzyme, this compound effectively halts the production of fatty acids, leading to a catastrophic failure of membrane synthesis and integrity, and ultimately, plant death. The detailed understanding of this mechanism of action is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and for fundamental research into plant lipid metabolism. The experimental protocols and workflows provided herein offer a framework for further investigation into the nuanced interactions between aryloxyphenoxypropionate herbicides and their plant targets.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from Dithis compound-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Clofop

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Clofop, an aryloxyphenoxypropionic acid herbicide. The information is curated for professionals in research and development who require detailed chemical and technical data.

Chemical Structure and Identification

This compound, scientifically known as 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is a member of the aryloxyphenoxypropionate class of herbicides.[1][2] Its chemical structure is characterized by a propanoic acid moiety linked to two substituted phenyl rings via ether linkages.

The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound is O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C .[3] Other representations include CC(C(=O)O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl.[4]

Key identifiers for this compound are summarized in the table below:

| Identifier | Value |

| IUPAC Name | 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid[1] |

| CAS Number | 26129-32-8 |

| Molecular Formula | C15H13ClO4 |

| Molecular Weight | 292.71 g/mol |

| Canonical SMILES | O=C(O)C(OC1=CC=C(OC2=CC=C(Cl)C=C2)C=C1)C |

| InChIKey | BSFAVVHPEZCASB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods.

| Property | Value |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Exact Mass | 292.0502366 g/mol |

| Monoisotopic Mass | 292.0502366 g/mol |

| Topological Polar Surface Area | 55.8 Ų |

| Heavy Atom Count | 20 |

| Complexity | 307 |

Mechanism of Action

This compound, like other aryloxyphenoxypropionate herbicides, functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids. By inhibiting ACCase, this compound disrupts the production of phospholipids, which are essential components of cell membranes required for cell growth and division. This targeted inhibition ultimately leads to the death of susceptible plant species, primarily grasses.

Caption: Mechanism of action of this compound via inhibition of Acetyl-CoA Carboxylase (ACCase).

Experimental Protocols

Synthesis of 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid (this compound)

The synthesis of this compound can be achieved through a multi-step process. A representative protocol, adapted from related syntheses, is outlined below.

Step 1: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid This intermediate can be prepared by the reaction of hydroquinone with an S-2-halopropanoic acid (e.g., S-2-chloropropionic acid) in the presence of a base.

-

Materials: Hydroquinone, S-2-chloropropionic acid, sodium hydroxide, water.

-

Procedure:

-

Dissolve hydroquinone and sodium hydroxide in water in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Heat the solution to 50-70°C.

-

Slowly add S-2-chloropropionic acid to the reaction mixture.

-

Maintain the temperature and stir for 4-6 hours, monitoring the reaction by HPLC.

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter, wash with cold water, and dry the crude 2-(4-hydroxyphenoxy)propanoic acid.

-

Step 2: Synthesis of this compound This step involves the etherification of the intermediate with 1-chloro-4-fluorobenzene.

-

Materials: 2-(4-hydroxyphenoxy)propanoic acid, 1-chloro-4-fluorobenzene, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).

-

Procedure:

-

To a solution of 2-(4-hydroxyphenoxy)propanoic acid in DMF, add potassium carbonate.

-

Add 1-chloro-4-fluorobenzene to the mixture.

-

Heat the reaction mixture to a temperature of 100-150°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture, pour it into water, and acidify with a mineral acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Caption: General workflow for the synthesis of this compound.

Analytical Method for the Determination of this compound Residues

The determination of this compound residues in environmental samples like soil can be performed using Gas Chromatography-Mass Spectrometry (GC/MS). A general protocol is described below.

-

Sample Preparation and Extraction:

-

A known weight of the soil sample is mixed with an extraction solution (e.g., a mixture of water, acetone, and acetic acid).

-

The mixture is shaken and sonicated to ensure efficient extraction.

-

The sample is centrifuged, and the supernatant is collected.

-

A second extraction with a basic solution (e.g., 0.1N KOH) is performed, and the supernatants are combined.

-

-

Derivatization:

-

Since this compound is a carboxylic acid, it is often derivatized to a more volatile ester (e.g., methyl ester) prior to GC analysis. This can be achieved by reacting the extracted analyte with a methylating agent like diazomethane.

-

-

GC/MS Analysis:

-

The derivatized extract is concentrated and injected into a GC/MS system.

-

Gas Chromatograph Conditions:

-

Column: A suitable capillary column (e.g., DB-1701).

-

Injector Temperature: Typically around 250°C.

-

Oven Temperature Program: A gradient program, for example, starting at 60°C, ramping to 280°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound.

-

-

-

Quantification:

-

A calibration curve is prepared using standard solutions of derivatized this compound of known concentrations.

-

The concentration of this compound in the original sample is determined by comparing the peak area of the analyte with the calibration curve.

-

Caption: Workflow for the analysis of this compound residues in soil by GC/MS.

This guide provides a foundational understanding of the chemical nature of this compound for research and development purposes. For specific applications, further validation of the outlined protocols is recommended.

References

Dichotomy of Action: A Technical Guide to the Biological Activity of Clofop Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Clofop, a member of the aryloxyphenoxypropionate class of herbicides, exhibits stereospecific biological activity, a crucial consideration in its application and environmental impact. This technical guide provides a comprehensive overview of the differential effects of its enantiomers, (R)-Clofop and (S)-Clofop, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound and other aryloxyphenoxypropionate ("fop") herbicides is the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] This enzyme plays a pivotal role in fatty acid biosynthesis by catalyzing the committed step of converting acetyl-CoA to malonyl-CoA.[3] The inhibition of ACCase disrupts the production of essential fatty acids, which are critical components of cell membranes. This leads to a loss of membrane integrity, cessation of growth, and ultimately, cell death in susceptible plants, primarily grasses.[1][2]

The herbicidal activity of this compound is almost exclusively attributed to the (R)-enantiomer. This stereoselectivity is a common feature among aryloxyphenoxypropionate herbicides. The (S)-enantiomer is considered biologically inactive or significantly less active.

Quantitative Biological Activity of this compound Enantiomers

Based on these analogous findings, a hypothetical representation of the expected quantitative data for this compound enantiomers is presented in Table 1. It is critical to note that these values are illustrative and would need to be confirmed by specific experimental data for this compound.

| Enantiomer | Target Enzyme | Assay Type | Hypothetical IC50 (µM) | Herbicidal Activity (EC50) | Reference |

| (R)-Clofop | Acetyl-CoA Carboxylase | In vitro enzyme inhibition | ~0.1 - 1.0 | Potent | Based on analogs |

| (S)-Clofop | Acetyl-CoA Carboxylase | In vitro enzyme inhibition | >1000 | Negligible | Based on analogs |

Table 1: Hypothetical Quantitative Comparison of this compound Enantiomer Bioactivity. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the ACCase enzyme by 50%. The EC50 values would reflect the concentration required to achieve 50% of the maximum herbicidal effect on whole plants.

Experimental Protocols

To quantitatively assess the biological activity of this compound enantiomers, a standardized set of experimental protocols is required. The following sections detail the methodologies for key experiments.

In Vitro ACCase Inhibition Assay

This assay directly measures the inhibitory effect of the this compound enantiomers on the activity of the ACCase enzyme.

1. Enzyme Extraction:

-

Isolate ACCase from a susceptible grass species (e.g., maize, barley, or a target weed species).

-

Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and organelles.

-

Partially purify the ACCase from the supernatant using techniques such as ammonium sulfate precipitation and size-exclusion chromatography.

-

Determine the protein concentration of the enzyme preparation.

2. Assay Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tricine-KOH), ATP, MgCl2, acetyl-CoA, and radiolabeled bicarbonate (H¹⁴CO₃⁻).

-

Add varying concentrations of the (R)-Clofop and (S)-Clofop enantiomers to the reaction mixtures.

-

Initiate the reaction by adding the purified ACCase enzyme preparation.

-

Incubate the reaction at a controlled temperature for a specific duration (e.g., 10-30 minutes).

3. Measurement of ACCase Activity:

-

Terminate the reaction by adding acid, which will precipitate the acid-stable product, [¹⁴C]malonyl-CoA.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the rate of malonyl-CoA formation.

4. Data Analysis:

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

Whole Plant Herbicidal Activity Assay (EC50 Determination)

This assay evaluates the herbicidal efficacy of the enantiomers on whole plants.

1. Plant Growth:

-

Grow a susceptible grass species from seed in a controlled environment (greenhouse or growth chamber) with standardized conditions of light, temperature, and humidity.

2. Herbicide Application:

-

At a specific growth stage (e.g., 2-3 leaf stage), treat the plants with a range of concentrations of (R)-Clofop and (S)-Clofop.

-

Apply the herbicides as a foliar spray using a calibrated sprayer to ensure uniform coverage.

-

Include a control group treated with a blank formulation (without the herbicide).

3. Evaluation of Herbicidal Effect:

-

After a set period (e.g., 14-21 days), assess the herbicidal damage.

-

Common evaluation parameters include:

-

Visual injury ratings (on a scale of 0 to 100%).

-

Plant biomass (fresh or dry weight) reduction compared to the control.

-

Chlorophyll content measurement.

-

4. Data Analysis:

-

Plot the measured response (e.g., biomass reduction) against the logarithm of the herbicide concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of the herbicide that causes a 50% reduction in the measured parameter.

Signaling Pathways and Logical Relationships

The biological activity of this compound enantiomers can be visualized through signaling pathways and experimental workflows.

Caption: Signaling pathway of ACCase inhibition by this compound enantiomers.

Caption: Experimental workflow for assessing this compound enantiomer bioactivity.

References

understanding the herbicidal spectrum of Clofop

An In-depth Technical Guide to the Herbicidal Spectrum of Clofop

Disclaimer: this compound is an obsolete herbicide, and as such, extensive public-domain data on its specific performance is limited. This guide provides a comprehensive overview based on available information for this compound and closely related compounds within the aryloxyphenoxypropionate chemical family, particularly dithis compound-methyl, to represent its herbicidal profile and associated methodologies.

Introduction

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class.[1][2] It was primarily developed for the control of annual grass weeds in broadleaf crops and certain cereals like wheat and barley.[3] Like other members of its chemical family, this compound's efficacy is targeted towards graminaceous species, with broadleaf plants exhibiting natural tolerance.[4][5] The active substance is often formulated as an ester, such as this compound-isobutyl, to enhance its absorption through the waxy cuticle of plant leaves.

Mechanism of Action

The herbicidal activity of this compound stems from its inhibition of the enzyme Acetyl-Coenzyme A Carboxylase (ACCase). This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for the formation and maintenance of cell membranes.

-

Absorption and Translocation: Following a post-emergence foliar application, this compound is absorbed by the leaves and translocated via the phloem to the plant's areas of active growth, primarily the meristematic tissues (growing points).

-

Enzyme Inhibition: In susceptible grass species, this compound binds to the carboxyltransferase (CT) domain of the ACCase enzyme. This binding action blocks the first committed step in fatty acid synthesis.

-

Cellular Disruption: The inhibition of fatty acid production leads to a failure in building and repairing cell membranes. This results in the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

-

Symptomology: Visible symptoms typically appear several days after application and include the cessation of growth, followed by chlorosis (yellowing) of new leaves and necrosis (browning and death) of the meristematic tissue, a condition often referred to as "deadheart".

Signaling Pathway: ACCase Inhibition

Caption: Mechanism of action for this compound via ACCase inhibition.

Herbicidal Spectrum

This compound is effective against a range of annual grass weeds. Due to the limited availability of specific efficacy data for this compound, the following table is a representative spectrum based on data for the closely related compound, dithis compound-methyl, which is also an aryloxyphenoxypropionate herbicide. Efficacy can vary based on the weed's growth stage, environmental conditions, and application rate.

| Target Weed | Scientific Name | General Level of Control |

| Wild Oat | Avena fatua | Good to Excellent |

| Annual Ryegrass | Lolium multiflorum | Good |

| Barnyardgrass | Echinochloa crus-galli | Moderate to Good |

| Green Foxtail | Setaria viridis | Moderate |

| Yellow Foxtail | Setaria pumila | Moderate |

| Crabgrass | Digitaria spp. | Moderate |

| Crowsfoot Grass | Eleusine indica | Moderate |

Experimental Protocols for Efficacy Evaluation

The following is a detailed methodology for a representative whole-plant bioassay to determine the herbicidal efficacy of a post-emergence herbicide like this compound. This protocol is synthesized from established guidelines for herbicide resistance and efficacy testing.

Objective

To quantify the dose-response relationship of a specific weed species to this compound and determine the effective application rate for a desired level of control.

Materials

-

Certified seeds of target weed species (e.g., Avena fatua) and a susceptible reference population.

-

Potting medium (e.g., 60% silty loam, 30% sand, 10% peat).

-

Pots or trays (e.g., 10 cm diameter pots).

-

Controlled environment greenhouse or growth chamber.

-

Cabinet sprayer calibrated for consistent application.

-

This compound herbicide formulation and appropriate adjuvants (e.g., non-ionic surfactant).

-

Personal Protective Equipment (PPE).

Methodology

-

Plant Propagation:

-

Fill pots with the prepared potting medium.

-

Sow approximately 10 seeds per pot at a depth of 1-2 cm.

-

Water the pots and place them in a greenhouse under controlled conditions (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod).

-

After emergence, thin seedlings to five uniform plants per pot.

-

-

Herbicide Application:

-

Grow plants until they reach the 2-4 leaf stage (BBCH growth stage 12-14), which is typically the optimal stage for post-emergence grass control.

-

Prepare a series of herbicide dilutions to test a range of application rates. For a new product, this should include half, the intended rate, and double the intended rate. For dose-response studies, a logarithmic series of doses is recommended (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, where 'x' is the anticipated field rate).

-

Calibrate the cabinet sprayer to deliver a consistent volume (e.g., 200 L/ha).

-

Spray the designated pots with their respective herbicide rates. Include an untreated control group (sprayed with water and adjuvant only).

-

Each treatment rate and control should be replicated at least four times in a randomized complete block design.

-

-

Post-Application Care and Data Collection:

-

Return the pots to the greenhouse immediately after spraying.

-

Water the plants as needed, avoiding overhead irrigation for the first 24 hours to ensure herbicide absorption.

-

Assess the plants at set intervals, typically 7, 14, and 21 days after treatment (DAT).

-

Visual Injury Assessment: Rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete plant death) compared to the untreated control.

-

Biomass Reduction: At 21 DAT, harvest the above-ground biomass from each pot. Dry the biomass in an oven at 65°C for 72 hours and record the dry weight.

-

-

Data Analysis:

-

Calculate the percent weed control based on biomass reduction relative to the untreated control.

-

Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

-

For dose-response studies, use regression analysis to calculate the GR₅₀ (the herbicide dose required to cause a 50% reduction in plant growth).

-

Experimental Workflow Diagram

Caption: Workflow for a greenhouse herbicide efficacy trial.

Conclusion

This compound, as a member of the aryloxyphenoxypropionate herbicide group, provides selective post-emergence control of annual grass weeds by inhibiting the ACCase enzyme. While specific quantitative data for this compound is not widely available due to its age, its herbicidal spectrum and efficacy can be effectively represented by data from the closely related compound dithis compound-methyl, targeting key weeds like Avena fatua (Wild Oat) and Lolium species. The evaluation of such herbicides follows rigorous experimental protocols designed to determine dose-response relationships and field effectiveness, ensuring reliable recommendations for weed management. Researchers and professionals can utilize these established methodologies to evaluate novel compounds or re-examine older active ingredients.

References

The Metabolic Fate of Clofop in Susceptible Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic pathways of clofop and related aryloxyphenoxypropionate (AOPP) herbicides in susceptible plant species. The primary mechanism of AOPP herbicide phytotoxicity is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. In susceptible grass species, the metabolic detoxification of the active herbicidal acid is limited, leading to its accumulation and subsequent cell death. This document details the metabolic steps, presents quantitative data from studies on related AOPP compounds, outlines the experimental protocols used to elucidate these pathways, and provides visualizations of the core metabolic processes.

Introduction

This compound is a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, which are highly effective for post-emergence control of grass weeds in broadleaf crops. The selectivity of these herbicides is largely determined by the plant's ability to metabolize the active compound. Susceptible species lack the robust detoxification mechanisms found in resistant species, making them vulnerable to the herbicidal effects. Understanding the metabolic pathways in these susceptible plants is crucial for developing new herbicides and managing herbicide resistance.

Core Metabolic Pathways in Susceptible Species

The metabolism of this compound in susceptible plants is characterized by a two-stage process. The initial activation step is followed by a very limited or reversible conjugation, which contrasts sharply with the extensive detoxification that occurs in resistant species.

Phase I: Bioactivation - Hydrolysis

This compound is typically applied as a pro-herbicide, often in an ester form such as this compound-propargyl. In the plant, this ester is rapidly hydrolyzed by esterase enzymes to its biologically active carboxylic acid form, this compound acid. This is the molecule that directly inhibits the ACCase enzyme. In susceptible species, this bioactivation step is efficient, leading to a buildup of the phytotoxic agent.

Phase II: Limited Conjugation

In susceptible grass species, the detoxification of the active this compound acid is minimal. One observed metabolic route is the formation of a glucose ester conjugate. However, this conjugation is often reversible, meaning the active this compound acid can be released back into the cytoplasm, maintaining its inhibitory effect on ACCase. This contrasts with resistant species, which would further metabolize the acid via aryl hydroxylation and then form stable, non-toxic glycoside conjugates.

Environmental Fate and Degradation of Clofop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clofop, an obsolete post-emergence herbicide, belongs to the aryloxyphenoxypropionate (AOPP) class of chemicals. Due to its discontinued use, comprehensive environmental fate data for this compound is scarce in recent scientific literature. This technical guide synthesizes available information on this compound and its closely related analogues to provide a robust overview of its expected environmental behavior and degradation pathways. The primary degradation route for AOPP herbicides involves the hydrolysis of the ester linkage to form the corresponding carboxylic acid, which is then subject to further microbial degradation. Abiotic processes such as photolysis may also contribute to its transformation in the environment. The mobility of this compound and its principal metabolites in soil and water is influenced by factors including soil organic matter content and pH. This document provides detailed experimental protocols, based on internationally recognized OECD guidelines, for assessing the environmental fate of herbicides like this compound.

Physicochemical Properties

The environmental transport and degradation of a chemical are fundamentally governed by its physicochemical properties. While extensive experimental data for this compound is limited, its properties can be estimated based on its chemical structure and data from public databases.

| Property | Value | Source |

| IUPAC Name | 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid | --INVALID-LINK-- |

| CAS Number | 26129-32-8 | --INVALID-LINK-- |

| Molecular Formula | C15H13ClO4 | --INVALID-LINK-- |

| Molecular Weight | 292.71 g/mol | --INVALID-LINK-- |

| XlogP | 3.8 | --INVALID-LINK-- |

| Physical Description | Solid (presumed) | Inferred |

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key pathways for the transformation of this compound in the environment.

Hydrolysis

The primary abiotic degradation pathway for aryloxyphenoxypropionate esters is the hydrolysis of the ester bond to form the corresponding carboxylic acid. The rate of this reaction is pH-dependent.

Table 2: Representative Hydrolysis Data for Related AOPP Herbicides

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| Clodinafop-propargyl | 5 | 25 | 2.0 - 10.8 days | --INVALID-LINK-- |

| Clodinafop-propargyl | 7 | 25 | 1.0 - 2.2 days | --INVALID-LINK-- |

| Clodinafop-propargyl | 9 | 25 | 0.1 - 0.2 days | --INVALID-LINK-- |

| Fenoxaprop-p-ethyl | 7 | 25 | 2-3 days | --INVALID-LINK-- |

Based on this data, it is anticipated that this compound would also undergo rapid hydrolysis, particularly under neutral to alkaline conditions, to form 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid.

Photolysis

Photodegradation in water and on soil surfaces can also contribute to the breakdown of AOPP herbicides.

Table 3: Representative Photolysis Data for Related AOPP Herbicides

| Compound | Medium | Half-life (t½) | Reference |

| Clodinafop-propargyl | Water | 2.3 - 3.9 days (in sterile buffer) | --INVALID-LINK-- |

| Fenoxaprop-p-ethyl | Water | 1-2 days | --INVALID-LINK-- |

This compound is expected to be susceptible to photolysis, leading to the cleavage of the ether linkages and other transformations.

Biotic Degradation

Microbial degradation is a critical process for the ultimate mineralization of this compound in soil and aquatic environments.

Soil Metabolism

In soil, the ester form of AOPP herbicides is rapidly hydrolyzed to the acid form by microbial esterases.[1][2][3] This is followed by the degradation of the resulting carboxylic acid.

Table 4: Representative Soil Degradation Data for Related AOPP Herbicides

| Compound | Soil Type | Temperature (°C) | Half-life (t½) | Reference |

| Clodinafop-propargyl | Various | 20 | < 1 day (for the ester) | --INVALID-LINK-- |

| Clodinafop acid | Various | 20 | 5 - 20 days | --INVALID-LINK-- |

| Fenoxaprop-p-ethyl | Various | 20 | < 1 day (for the ester) | --INVALID-LINK-- |

| Fenoxaprop acid | Various | 20 | 10 - 20 days | --INVALID-LINK-- |

The degradation of the aromatic rings of the acid metabolite likely proceeds through hydroxylation and ring cleavage, eventually leading to mineralization to CO2.[4]

Aquatic Metabolism

Similar to soil, the primary transformation in aquatic systems is the rapid hydrolysis of the ester to the corresponding acid. The acid is then further degraded by aquatic microorganisms.

Mobility in Soil and Water

The mobility of this compound and its degradation products is a key factor in determining their potential to leach into groundwater or move into surface water bodies. Mobility is primarily influenced by the compound's sorption to soil particles, which is often correlated with the soil's organic carbon content.

Table 5: Representative Soil Sorption and Mobility Data for AOPP Acids

| Compound | Koc (L/kg) | Mobility Class | Reference |

| Clodinafop acid | 13 - 110 | High to Medium | --INVALID-LINK-- |

| Fenoxaprop acid | 20 - 150 | High to Medium | --INVALID-LINK-- |

The acid metabolite of this compound, 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid, is expected to have medium to high mobility in soil.

Degradation Pathways

Based on the degradation of related AOPP herbicides, a probable degradation pathway for this compound is proposed below.

Caption: Probable degradation pathway of this compound.

Experimental Protocols

The following sections outline standardized experimental protocols for determining the environmental fate of a substance like this compound. These are based on OECD Test Guidelines, which are internationally accepted methods.

Hydrolysis Study (based on OECD 111)

This study determines the rate of abiotic hydrolysis as a function of pH.[5]

Caption: Workflow for a hydrolysis study (OECD 111).

Photolysis Study (based on OECD 316)

This study determines the rate of direct phototransformation in water.

Caption: Workflow for a photolysis study (OECD 316).

Aerobic Soil Degradation Study (based on OECD 307)

This study determines the rate and route of degradation in aerobic soil.

Caption: Workflow for a soil degradation study (OECD 307).

Soil Mobility Study (based on OECD 106)

This study determines the adsorption and desorption of a chemical in soil.

Caption: Workflow for a soil mobility study (OECD 106).

Conclusion

While specific experimental data on the environmental fate of this compound is limited due to its status as an obsolete herbicide, a comprehensive understanding of its likely behavior can be inferred from its chemical structure and the extensive data available for other aryloxyphenoxypropionate herbicides. This compound is expected to be non-persistent in the environment, with its primary degradation pathway being the rapid hydrolysis of the ester to form 2-[4-(4-chlorophenoxy)phenoxy]propanoic acid. This acid metabolite is then subject to further microbial degradation. The mobility of the parent compound is likely low, while the acid metabolite is expected to be moderately to highly mobile in soil. The standardized OECD protocols provided in this guide offer a framework for generating robust environmental fate data for new and existing chemical entities.

References

- 1. Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

Toxicological Profile of Clofop in Non-Target Organisms: An In-depth Technical Guide

Disclaimer: Clofop is an obsolete herbicide, and as such, there is a significant lack of comprehensive toxicological data for this specific compound in non-target organisms.[1] This guide summarizes the available information and extrapolates potential toxicological effects based on data from structurally and functionally related aryloxyphenoxypropionate (AOPP) herbicides, such as fenoxaprop-p-ethyl and fluazifop-butyl. The information presented should be interpreted with caution, as the toxicological profile of this compound may not be identical to that of its analogs.

Executive Summary

This technical guide provides a detailed overview of the toxicological profile of this compound and related aryloxyphenoxypropionate (AOPP) herbicides in various non-target organisms. The primary mode of action for this class of herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis.[2][3] This inhibition disrupts cell membrane integrity and leads to cell death in susceptible plants. In non-target organisms, toxicity is also associated with the induction of oxidative stress.[2][3] This document presents available quantitative toxicity data, outlines standardized experimental protocols for ecotoxicological testing, and provides visualizations of key signaling pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for AOPP herbicides in various non-target organisms. It is important to reiterate that specific data for this compound is largely unavailable, and the presented values are for related compounds like fenoxaprop-p-ethyl and fluazifop-butyl.

Table 1: Acute Toxicity of AOPP Herbicides to Aquatic Organisms

| Chemical | Species | Endpoint | Value (mg/L) | Reference |

| Fenoxaprop-p-ethyl | Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.310 | |

| Fenoxaprop-p-ethyl | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 0.180 | |

| Fenoxaprop-p-ethyl | Daphnia magna (water flea) | 48-hour EC50 | 3.18 | |

| Fluazifop-p-butyl | Bluegill sunfish (Lepomis macrochirus) | 96-hour LC50 | 0.53 | |

| Fluazifop-p-butyl | Rainbow trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.37 | |

| Fluazifop-p-butyl | Daphnia magna (water flea) | 48-hour LC50 | >10 |

Table 2: Acute and Dietary Toxicity of AOPP Herbicides to Avian Species

| Chemical | Species | Endpoint | Value (mg/kg bw or ppm) | Reference |

| Fenoxaprop-ethyl | Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | >2510 mg/kg bw | |

| Fenoxaprop-ethyl | Mallard duck (Anas platyrhynchos) | 5-day Dietary LC50 | >5620 ppm | |

| Fenoxaprop-ethyl | Bobwhite quail (Colinus virginianus) | 5-day Dietary LC50 | >5620 ppm | |

| Fluazifop-p-butyl | Mallard duck (Anas platyrhynchos) | Acute Oral LD50 | >3528 mg/kg bw | |

| Fluazifop-p-butyl | Bobwhite quail (Colinus virginianus) | 5-day Dietary LC50 | >4659 ppm | |

| Fluazifop-p-butyl | Mallard duck (Anas platyrhynchos) | 5-day Dietary LC50 | >4321 ppm |

Table 3: Acute and Chronic Toxicity of AOPP Herbicides to Mammals

| Chemical | Species | Endpoint | Value (mg/kg bw/day) | Reference |

| Fenoxaprop-P-ethyl | Rat | Acute Oral LD50 | >2000 | |

| Fenoxaprop-P-ethyl | Rat (2-generation) | Parental NOAEL | 1.5 | |

| Fenoxaprop-P-ethyl | Rat (2-generation) | Offspring NOAEL | 1.5 | |

| Fluazifop-p-butyl | Rat (male) | Acute Oral LD50 | 3680 - 4096 | |

| Fluazifop-p-butyl | Rat (female) | Acute Oral LD50 | 2451 - 2721 | |

| Clodinafop-propargyl | Rat (Chronic) | NOAEL | M: 0.03, F: 0.03 | |

| Clodinafop-propargyl | Dog (Chronic) | NOAEL | M: 3.38, F: 3.37 |

Table 4: Toxicity of AOPP Herbicides to Other Non-Target Organisms

| Chemical | Species | Endpoint | Value | Reference |

| Fenoxaprop-ethyl | Earthworm (Eisenia fetida) | 14-day LC50 | Moderately Toxic | |

| Fluazifop-butyl | Honeybee (Apis mellifera) | Contact Acute LD50 | 63 µ g/bee | |

| Clodinafop-propargyl | Honeybee (Apis mellifera) | Acute LD50 | >100 µ g/bee |

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of action of AOPP herbicides is the inhibition of acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids. This disruption of lipid synthesis is the main driver of their herbicidal activity. In non-target organisms, while ACCase inhibition can occur, another significant mechanism of toxicity is the induction of oxidative stress.

Caption: AOPP herbicides inhibit ACCase and induce oxidative stress, leading to cell death.

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of this compound in non-target organisms are not available. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) provide a framework for such studies. The following are generalized protocols based on these guidelines.

Aquatic Toxicity Testing (Fish Acute Toxicity Test - OECD 203)

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

Methodology:

-

Test Organisms: A recommended fish species (e.g., Rainbow trout, Bluegill sunfish, Zebra fish) is selected. Healthy, juvenile fish are acclimated to laboratory conditions.

-

Test Substance Preparation: A series of test concentrations and a control (without the test substance) are prepared in dilution water.

-

Exposure: Fish are randomly assigned to test chambers containing the different concentrations of the test substance. A minimum of seven fish per concentration is recommended.

-

Test Conditions: The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Caption: Workflow for a standard fish acute toxicity test.

Avian Acute Oral Toxicity Test (OECD 223)

Objective: To determine the acute oral median lethal dose (LD50) of a substance in birds.

Methodology:

-

Test Species: A suitable bird species, such as the Northern bobwhite quail or Mallard duck, is used.

-

Dose Preparation: The test substance is administered in a suitable vehicle (e.g., corn oil).

-

Administration: Birds are fasted overnight and then administered a single oral dose of the test substance via gavage.

-

Sequential Dosing: A sequential testing procedure (up-and-down procedure) is often used to minimize the number of animals required. The dose for each subsequent bird is adjusted based on the outcome for the previous bird.

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

Caption: Sequential workflow for an avian acute oral toxicity test.

Earthworm Acute Toxicity Test (OECD 207)

Objective: To assess the acute toxicity of a substance to earthworms.

Methodology:

-

Test Species: Eisenia fetida is the most commonly used species.

-

Test Substrate: The test substance is mixed into an artificial soil substrate.

-

Exposure: Earthworms are introduced into the prepared soil. A range of concentrations and a control are tested.

-

Test Conditions: The test is conducted for 14 days in the dark at a controlled temperature.

-

Observations: Mortality and behavioral changes are assessed at 7 and 14 days.

-

Data Analysis: The LC50 is determined at the end of the test.

Caption: Workflow for a standard earthworm acute toxicity test.

Conclusion

The toxicological profile of this compound in non-target organisms is not well-documented due to its status as an obsolete herbicide. However, by examining data from related AOPP herbicides, it can be inferred that this compound likely poses a risk to various non-target organisms. The primary mechanisms of toxicity are the inhibition of ACCase and the induction of oxidative stress. Aquatic organisms, particularly fish, appear to be sensitive to this class of herbicides. Further research on the specific toxicokinetics and long-term effects of this compound and its degradation products would be necessary for a complete risk assessment. The experimental protocols and workflows provided in this guide, based on international standards, offer a framework for any future toxicological evaluation of this compound.

References

The Molecular Basis of Clofop Selectivity in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofop, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, exhibits selective toxicity towards certain grass species while leaving broadleaf crops and some grasses, such as wheat, largely unharmed. This selectivity is a critical attribute for its use in agriculture and is rooted in a complex interplay of molecular mechanisms. This technical guide provides an in-depth exploration of the molecular basis of this compound selectivity, focusing on its primary target, Acetyl-CoA Carboxylase (ACCase), the genetic and biochemical mechanisms of resistance, and the metabolic pathways responsible for its detoxification in tolerant plants. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in weed science, herbicide development, and plant biochemistry.

Introduction

The efficacy and safety of herbicides are paramount in modern agriculture. This compound and other AOPP herbicides, commonly referred to as "fops," are post-emergence herbicides widely used for the control of annual and perennial grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[1][2] Fatty acids are essential components of cell membranes and are vital for plant growth and development. Inhibition of ACCase leads to a cessation of fatty acid synthesis, ultimately resulting in the death of susceptible plants.

The remarkable selectivity of this compound is primarily determined by two key factors: the inherent sensitivity of the target ACCase enzyme and the plant's ability to metabolize and detoxify the herbicide. This guide will dissect these mechanisms at the molecular level.

Mechanism of Action: Targeting Acetyl-CoA Carboxylase

The primary target of this compound is the plastidic isoform of ACCase.[3][4] In most grass weeds, this enzyme is a homodimeric protein, where each subunit contains all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[3] In contrast, most broadleaf plants possess a heteromeric ACCase in their plastids, which is structurally different and inherently less sensitive to AOPP herbicides. This compound acts as a potent and reversible inhibitor of the CT domain of the homodimeric ACCase in susceptible grasses.

Enzyme Inhibition and Selectivity

The differential sensitivity of ACCase is a major determinant of this compound's selectivity. The enzyme from tolerant broadleaf species is significantly less sensitive to AOPP herbicides than the enzyme from susceptible grass species. This difference in sensitivity is reflected in the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50).

Table 1: Comparative IC50 Values for ACCase Inhibition by AOPP Herbicides

| Plant Species | Herbicide | ACCase Type | IC50 (µM) | Susceptibility | Reference |

| Black-Grass (Alopecurus myosuroides) - Susceptible | Fenoxaprop | Homodimeric | ~0.1 | Susceptible | |

| Black-Grass (Alopecurus myosuroides) - Cys-2027 Mutant | Fenoxaprop | Homodimeric | >10 | Resistant | |

| Black-Grass (Alopecurus myosuroides) - Gly-2078 Mutant | Fenoxaprop | Homodimeric | >10 | Resistant | |

| Black-Grass (Alopecurus myosuroides) - Ala-2096 Mutant | Fenoxaprop | Homodimeric | >10 | Resistant | |

| Maize (Zea mays) | Haloxyfop | Homodimeric | ~0.5 | Susceptible | |

| Spinach (Spinacia oleracea) | Dithis compound | Heteromeric | >100 | Tolerant | |

| Mung Bean (Vigna radiata) | Dithis compound | Heteromeric | >100 | Tolerant |

Molecular Basis of Resistance: Target-Site Mutations

The intensive use of AOPP herbicides has led to the evolution of resistance in many weed populations. A primary mechanism of this resistance is the alteration of the target site, ACCase, through genetic mutations. These mutations typically occur in the CT domain of the ACCase gene, leading to amino acid substitutions that reduce the binding affinity of the herbicide without significantly compromising the enzyme's normal function.

Table 2: Common ACCase Mutations Conferring Resistance to AOPP Herbicides

| Mutation (Amino Acid Substitution) | Codon Position | Weed Species | Resistance to this compound | Reference |

| Isoleucine to Leucine | 1781 | Avena ludoviciana, Lolium multiflorum | High | |

| Tryptophan to Cysteine | 1999 | Lolium multiflorum | Variable | |

| Tryptophan to Cysteine | 2027 | Phalaris minor, Alopecurus myosuroides | High | |

| Isoleucine to Asparagine | 2041 | Phalaris minor, Avena ludoviciana | High | |

| Aspartate to Glycine | 2078 | Lolium multiflorum, Alopecurus myosuroides | High | |

| Cysteine to Arginine | 2088 | Lolium multiflorum | High | |

| Glycine to Alanine | 2096 | Alopecurus myosuroides | Moderate |

Note: The numbering of codon positions is based on the Alopecurus myosuroides ACCase gene sequence.

Metabolic Detoxification: A Key to Selectivity and Resistance

In addition to target-site insensitivity, the ability of a plant to metabolize and detoxify this compound is a crucial factor in its selectivity and can also be a mechanism of evolved resistance. This compound is typically applied as an ester prodrug (e.g., this compound-isobutyl), which is more readily absorbed by the plant. Once inside, it must be hydrolyzed by esterases to its active acid form. Tolerant species can often detoxify the active acid more rapidly than susceptible species.

This detoxification process generally occurs in three phases:

-

Phase I: Modification of the herbicide by oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 monooxygenases (CYPs).

-

Phase II: Conjugation of the modified herbicide with endogenous molecules like glutathione or glucose, catalyzed by Glutathione S-transferases (GSTs) or UDP-glucosyltransferases (UGTs).

-

Phase III: Sequestration of the conjugated herbicide into the vacuole or cell wall.

Prodrug Activation and Detoxification Pathways

Caption: Metabolic pathway of this compound in plants.

Quantitative Aspects of Metabolism

The rate of this compound metabolism can vary significantly between tolerant and susceptible species. Tolerant species like wheat can rapidly convert the active this compound-acid into non-toxic metabolites, whereas susceptible species do so at a much slower rate.

Table 3: Comparative Metabolism of this compound in Plants

| Plant Species | Rate of this compound-Ester Hydrolysis | Rate of this compound-Acid Detoxification | Primary Metabolites | Selectivity/Resistance Mechanism |

| Wheat (Triticum aestivum) | Moderate | Rapid | Hydroxylated and conjugated forms | Enhanced metabolism |

| Wild Oat (Avena fatua) - Susceptible | Rapid | Slow | This compound-acid | Slow metabolism |

| Black-Grass (Alopecurus myosuroides) - Resistant | Rapid | Rapid | Hydroxylated and conjugated forms | Enhanced metabolism |

| Soybean (Glycine max) | Slow | N/A (Tolerant ACCase) | Minimal metabolism | Target-site insensitivity |

Note: This table provides a qualitative comparison. Quantitative rates are highly dependent on experimental conditions and the specific plant variety.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound selectivity.

Acetyl-CoA Carboxylase (ACCase) Activity Assay

This protocol describes a colorimetric assay for measuring ACCase activity, adapted from published methods.

Objective: To determine the in vitro inhibition of ACCase by this compound-acid.

Materials:

-

Fresh or frozen leaf tissue (1-2 g)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 2 mM EDTA, 2 mM DTT, 1 mM PMSF, 5% (w/v) PVPP.

-

Assay buffer: 100 mM Tricine-HCl (pH 8.3), 0.5 M glycerol, 50 mM KCl, 5 mM MgCl2, 2 mM DTT, 1 mg/mL BSA.

-

Substrate solution: 100 mM ATP, 100 mM Acetyl-CoA, 300 mM NaHCO3 (containing 14C-NaHCO3).

-

This compound-acid stock solution (in a suitable solvent like acetone or DMSO).

-

Scintillation vials and scintillation cocktail.

-

Microcentrifuge and spectrophotometer.

Procedure:

-

Enzyme Extraction:

-

Grind leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (5 mL per gram of tissue).

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

ACCase Activity Assay:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a range of this compound-acid concentrations (or solvent control), and the enzyme extract.

-

Pre-incubate the mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding the substrate solution.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding 2 M HCl.

-

Dry the samples in a heating block to remove unincorporated 14C-HCO3.

-

Resuspend the residue in water, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity as nmol of 14C incorporated per mg of protein per minute.

-

Plot the percentage of inhibition against the logarithm of the this compound-acid concentration to determine the IC50 value.

-

Caption: Workflow for the ACCase activity assay.

Herbicide Metabolism Study using Radiolabeled this compound

This protocol outlines the general procedure for studying the uptake, translocation, and metabolism of this compound in plants using a radiolabeled form of the herbicide.

Objective: To identify and quantify the metabolites of this compound in tolerant and susceptible plants.

Materials:

-

14C-labeled this compound-isobutyl.

-

Tolerant and susceptible plant seedlings.

-

Micro-syringe.

-

Plant growth chamber.

-

Solvents for extraction (e.g., acetone, methanol, acetonitrile).

-

Analytical instruments: Thin-Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector, Liquid Scintillation Counter (LSC), and optionally a Mass Spectrometer (MS).

Procedure:

-

Herbicide Application:

-

Apply a known amount of 14C-clofop-isobutyl in a small droplet to a specific leaf of each plant seedling.

-

Grow the treated plants in a growth chamber for various time points (e.g., 6, 24, 48, 72 hours).

-

-

Sample Harvesting and Extraction:

-

At each time point, harvest the plants and separate them into treated leaf, shoots, and roots.

-

Wash the surface of the treated leaf with a solvent (e.g., acetone) to recover unabsorbed herbicide.

-

Homogenize the different plant parts and extract the radioactive compounds with a suitable solvent system (e.g., 80% methanol).

-

Centrifuge the extracts and collect the supernatant.

-

-

Metabolite Analysis:

-

Concentrate the extracts and analyze them by TLC or HPLC.

-

For TLC, spot the extracts on a TLC plate and develop it with an appropriate solvent system. Visualize the radioactive spots using a phosphorimager or by scraping the spots and counting with an LSC.

-

For HPLC, inject the extracts into an HPLC system equipped with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.

-

Identify the metabolites by comparing their retention times with known standards or by collecting the fractions and analyzing them by MS.

-

-

Data Analysis:

-

Quantify the amount of radioactivity in each plant part and in the leaf wash to determine the uptake and translocation of the herbicide.

-

Calculate the percentage of the parent herbicide and each metabolite at different time points to determine the rate of metabolism.

-

Molecular Detection of ACCase Gene Mutations

This protocol describes the steps for identifying mutations in the ACCase gene that may confer resistance to this compound.

Objective: To sequence the CT domain of the ACCase gene and identify potential resistance-conferring mutations.

Materials:

-

Leaf tissue from susceptible and potentially resistant plants.

-

DNA extraction kit.

-

Primers designed to amplify the CT domain of the grass ACCase gene.

-

PCR reagents (Taq polymerase, dNTPs, buffer).

-

Thermocycler.

-

Gel electrophoresis equipment.

-

DNA sequencing service.

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA from the leaf tissue of individual plants using a commercial DNA extraction kit or a CTAB-based method.

-

-

PCR Amplification:

-

Set up PCR reactions containing the extracted DNA, specific primers flanking the CT domain of the ACCase gene, and PCR master mix.

-

Perform PCR using a thermocycler with an optimized program (annealing temperature and extension time will depend on the primers and target sequence length).

-

-

Verification of Amplification:

-

Run a portion of the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.

-

-

DNA Sequencing:

-

Purify the remaining PCR product.

-

Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

-

-

Sequence Analysis:

-

Align the obtained DNA sequences from the susceptible and potentially resistant plants with a reference ACCase gene sequence from a susceptible individual.

-

Identify any single nucleotide polymorphisms (SNPs) that result in an amino acid change in the CT domain.

-

Conclusion

The selectivity of this compound is a finely tuned process governed by the molecular characteristics of its target enzyme, ACCase, and the metabolic capabilities of the plant. In susceptible grasses, the homodimeric ACCase is highly sensitive to inhibition by the active this compound-acid. In contrast, broadleaf plants and some tolerant grasses possess an inherently less sensitive heteromeric ACCase. Furthermore, tolerant plants can rapidly detoxify the herbicide through a series of metabolic reactions, primarily involving cytochrome P450 monooxygenases and glutathione S-transferases. Resistance to this compound in weed populations often arises from mutations in the ACCase gene that reduce herbicide binding. A thorough understanding of these molecular mechanisms is essential for the development of new herbicides with improved selectivity and for the sustainable management of herbicide resistance in agricultural systems. The experimental protocols provided in this guide offer a framework for researchers to further investigate these intricate plant-herbicide interactions.

References

- 1. Resistance determination of the ACCase-inhibiting herbicide of clodinafop propargyl in Avena ludoviciana (Durieu), and study of their interaction using molecular docking and simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative metabolomics analysis reveals different metabolic responses to drought in tolerant and susceptible poplar species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]

- 4. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro ACCase Inhibition Assay Using Clofop

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACCase) is a crucial biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the first committed and rate-limiting step in the biosynthesis of fatty acids. In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form in the plastids of most plants and a homomeric (eukaryotic-type) form in the cytosol. The plastidial ACCase is vital for de novo fatty acid synthesis, providing the building blocks for cellular membranes, oils, and various secondary metabolites. Due to its essential role, ACCase is a prime target for herbicides.

Clofop, belonging to the aryloxyphenoxypropionate ("FOP") class of herbicides, is a potent and selective inhibitor of the plastidial ACCase in most grass species. This selectivity arises from structural differences between the ACCase enzymes of monocots (grasses) and dicots (broadleaf plants). This compound specifically targets the carboxyltransferase (CT) domain of the homomeric ACCase found in the plastids of the grass family, thereby blocking fatty acid synthesis and leading to plant death. Understanding the inhibitory activity of compounds like this compound on ACCase is fundamental for developing new herbicides and for studying mechanisms of herbicide resistance.

These application notes provide a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory effect of this compound on plant ACCase activity.

Signaling Pathway and Regulation of Plastidial ACCase

The activity of plastidial ACCase is tightly regulated to coordinate fatty acid synthesis with the overall metabolic state of the plant cell, particularly with photosynthesis. The heteromeric plastidial ACCase is a multi-subunit complex composed of biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and a carboxyltransferase (CT) which itself is made of α and β subunits. Several regulatory mechanisms have been identified, including feedback inhibition and regulation by specific proteins. For instance, long-chain acyl-ACPs can provide feedback inhibition. Furthermore, novel regulatory proteins such as Biotin/Lipoyl Attachment Domain-Containing (BADC) proteins and Carboxyltransferase Interactors (CTI) have been shown to modulate ACCase activity.

Caption: Regulation of plastidial ACCase activity.

Experimental Protocols

Partial Purification of ACCase from Plant Tissue

This protocol describes the extraction and partial purification of ACCase from young, actively growing grass species (e.g., maize, barley, or susceptible weed species).

Materials:

-

Fresh, young leaf tissue (5-10 g)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 2 mM EDTA, 5 mM DTT, 10% (v/v) glycerol, 1 mM PMSF, and 2% (w/v) PVPP.

-

Ammonium sulfate (solid)

-

Resuspension Buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM DTT, 10% (v/v) glycerol.

-

Desalting column (e.g., Sephadex G-25)

-

Bradford reagent for protein quantification

-

Spectrophotometer or microplate reader

Procedure:

-

Harvest 5-10 g of fresh leaf tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a beaker and add ice-cold extraction buffer (5 mL per gram of tissue).

-

Stir the homogenate on ice for 15-20 minutes.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 25,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant and slowly add solid ammonium sulfate to achieve 40% saturation while gently stirring on ice. Allow precipitation to occur for 30 minutes.

-

Centrifuge at 25,000 x g for 20 minutes at 4°C. Discard the supernatant.

-

Resuspend the pellet in a minimal volume of resuspension buffer (e.g., 1-2 mL).

-

Remove excess ammonium sulfate by passing the resuspended solution through a desalting column equilibrated with the resuspension buffer.

-

Collect the protein fractions and determine the protein concentration using the Bradford assay.

-

Store the partially purified enzyme in aliquots at -80°C.

In Vitro Spectrophotometric ACCase Inhibition Assay

This assay measures ACCase activity by coupling the production of malonyl-CoA to the NADPH-dependent reduction of malonyl-CoA by malonyl-CoA reductase (MCR), which results in a decrease in absorbance at 340 nm.

Materials:

-

Partially purified ACCase enzyme

-

This compound stock solution (in DMSO)

-

Assay Buffer: 100 mM MOPS-KOH (pH 7.8), 5 mM MgCl₂, 1 mM DTT.

-

ATP solution (100 mM)

-

Acetyl-CoA solution (10 mM)

-

Sodium bicarbonate (NaHCO₃) solution (1 M)

-

NADPH solution (10 mM)

-

Recombinant Malonyl-CoA Reductase (MCR) from Chloroflexus aurantiacus (commercially available or purified separately)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm in kinetic mode.

Procedure:

-

Prepare a reaction master mix in the assay buffer. For a 100 µL final reaction volume, the final concentrations should be:

-

100 mM MOPS-KOH (pH 7.8)

-

5 mM MgCl₂

-

1 mM DTT

-

15 mM NaHCO₃

-

2 mM ATP

-

0.4 mM NADPH

-

A sufficient amount of MCR (determine empirically, e.g., 3 µg).

-

-

Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is the same and does not exceed 1% (v/v), as higher concentrations may inhibit the enzyme.

-

To the wells of the 96-well plate, add:

-

Test wells: A specific volume of the diluted this compound solution.

-

Positive control (no inhibitor): The same volume of assay buffer with DMSO (vehicle control).

-

Negative control (no enzyme): Assay buffer.

-

-

Add the partially purified ACCase enzyme to all wells except the negative control to a final protein concentration of approximately 5-10 µg per reaction.

-

Pre-incubate the plate at 34°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding acetyl-CoA to a final concentration of 0.5 mM.

-